Enantiomer-Specific BRS-3 Binding: ML-18 vs. EMY-98
ML-18 (S-enantiomer) binds BRS-3 with an IC50 of 4.8 μM, whereas the R-enantiomer EMY-98 shows no measurable affinity (IC50 >100 μM), establishing that BRS-3 antagonism is strictly stereospecific [1].
| Evidence Dimension | BRS-3 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 4.8 ± 0.6 μM |
| Comparator Or Baseline | EMY-98 (R-enantiomer): >100 μM |
| Quantified Difference | >20-fold higher affinity |
| Conditions | Competitive radioligand binding assay using [125I]-BA1 on NCI-H1299 lung cancer cells stably transfected with human BRS-3 |
Why This Matters
Demonstrates that only the S-enantiomer possesses BRS-3 antagonistic activity, making EMY-98 an unsuitable control and ML-18 the definitive choice for target validation studies.
- [1] Moody TW, Mantey SA, Moreno P, et al. ML-18 is a non-peptide bombesin receptor subtype-3 antagonist which inhibits lung cancer growth. Peptides. 2015 Feb;64:55-61. Table I. View Source
